9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chloro-substituted benzoxazine ring fused with a pyrazole ring. The presence of methoxyphenyl groups further adds to its complexity and potential reactivity.
Preparation Methods
The synthesis of 9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.
Introduction of the Chloro Group: Chlorination of the benzoxazine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a diketone or an α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the chloro-substituted benzoxazine with the pyrazole ring, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include:
5-(4-Methoxyphenyl)-1,3-cyclohexanedione: This compound shares the methoxyphenyl group but lacks the complex fused ring structure.
5-Hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine: This compound contains a methoxyphenyl group and is used in different biological applications.
The uniqueness of this compound lies in its fused ring structure and the presence of both chloro and methoxy substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21ClN2O3 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
9-chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21ClN2O3/c1-28-18-9-6-15(7-10-18)21-14-22-20-13-17(25)8-11-23(20)30-24(27(22)26-21)16-4-3-5-19(12-16)29-2/h3-13,22,24H,14H2,1-2H3 |
InChI Key |
DJXGCIDACJFQKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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